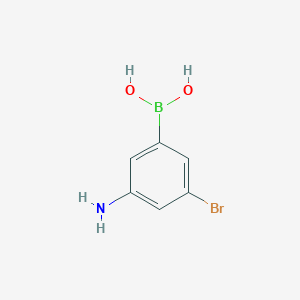
(3-Amino-5-bromophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-5-bromophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of an amino group at the third position and a bromine atom at the fifth position on a phenyl ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-bromophenyl)boronic acid typically involves the bromination of 3-aminophenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the fifth position. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Amino-5-bromophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable bases or catalysts.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are the major products.
Oxidation: Phenols or quinones.
Substitution: Various substituted phenylboronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Amino-5-bromophenyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Amino-5-bromophenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The amino group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminophenylboronic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3-Bromophenylboronic acid: Lacks the amino group, which reduces its ability to participate in hydrogen bonding and other interactions.
4-Aminophenylboronic acid: The amino group is positioned differently, affecting its reactivity and applications.
Uniqueness
(3-Amino-5-bromophenyl)boronic acid is unique due to the presence of both amino and bromine substituents on the phenyl ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile reagent in organic synthesis and other fields.
Eigenschaften
Molekularformel |
C6H7BBrNO2 |
|---|---|
Molekulargewicht |
215.84 g/mol |
IUPAC-Name |
(3-amino-5-bromophenyl)boronic acid |
InChI |
InChI=1S/C6H7BBrNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2 |
InChI-Schlüssel |
CQDKIIWHUZNFRW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)Br)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


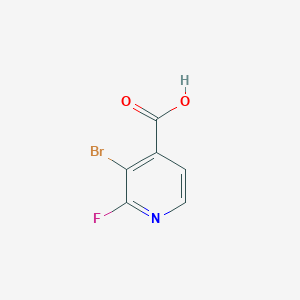

![2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride](/img/structure/B13911847.png)
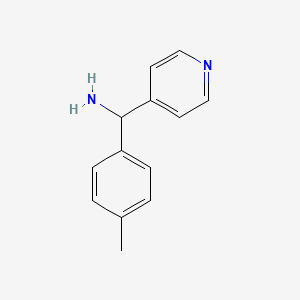

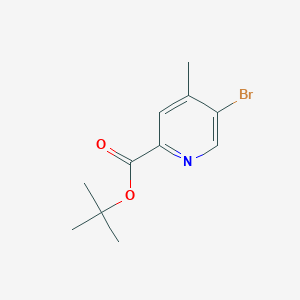
![3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide](/img/structure/B13911876.png)
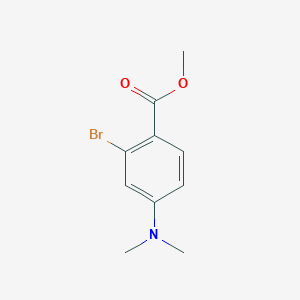
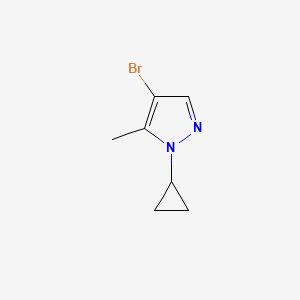
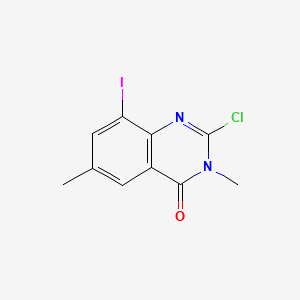
![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)
![Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13911900.png)
![tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate](/img/structure/B13911907.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid](/img/structure/B13911909.png)
